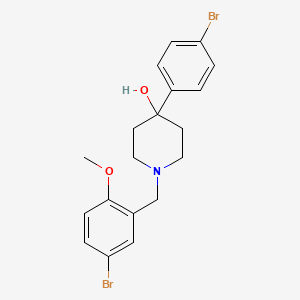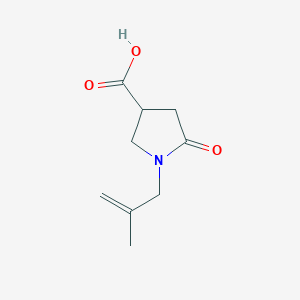![molecular formula C17H29ClN2O B3853147 N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride](/img/structure/B3853147.png)
N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride
Descripción general
Descripción
N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride, commonly known as MEPH or 4-Methylmethcathinone, is a synthetic stimulant drug that belongs to the cathinone class. It is a designer drug that has been used as a substitute for cocaine and amphetamines. MEPH is a psychoactive substance that affects the central nervous system and has been associated with addiction, overdose, and death. The purpose of Additionally, this paper will list future directions for MEPH research.
Mecanismo De Acción
MEPH acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, which increases the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels leads to a feeling of euphoria and increased energy. MEPH also acts as a weak agonist of the serotonin 5-HT2A receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MEPH has been shown to increase heart rate, blood pressure, and body temperature. It also causes vasoconstriction and can lead to seizures, stroke, and cardiac arrest. MEPH has been associated with acute and chronic toxicity, including liver and kidney damage. Long-term use of MEPH has been linked to addiction, depression, and anxiety.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MEPH has been used in laboratory experiments to study its effects on the central nervous system, including its potential as a model for drug addiction. However, MEPH has limitations as a research tool due to its potential for abuse and toxicity. Researchers must use caution when handling MEPH and follow strict safety protocols to minimize the risk of harm.
Direcciones Futuras
Future research on MEPH should focus on its potential as a treatment for depression and anxiety, as well as its role in drug addiction. Additional studies are needed to determine the long-term effects of MEPH on the brain and body, as well as its potential for abuse and addiction. Researchers should also investigate alternative synthesis methods for MEPH that are safer and more sustainable. Finally, studies should be conducted to determine the potential risks and benefits of using MEPH in clinical settings.
Aplicaciones Científicas De Investigación
MEPH has been used in scientific research to study its effects on the central nervous system, including its potential as a treatment for depression and anxiety. MEPH has been shown to increase the release of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a role in mood regulation. MEPH has also been used in animal studies to investigate its potential as a model for drug addiction and to study the effects of chronic drug exposure on the brain.
Propiedades
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-propylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O.ClH/c1-3-12-19-13-9-16(10-14-19)18-11-8-15-4-6-17(20-2)7-5-15;/h4-7,16,18H,3,8-14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZQHJQBNJYNMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCCC2=CC=C(C=C2)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-methoxyphenyl)ethyl]-1-propyl-4-piperidinamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(tetrahydro-3-thienyl)-1-piperazinyl]pyrimidine](/img/structure/B3853075.png)
![4-(4-bromophenyl)-1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-piperidinol](/img/structure/B3853078.png)
![ethyl 4-[(4-methyl-1-piperazinyl)amino]-1-piperidinecarboxylate](/img/structure/B3853086.png)




![N-[3-(2-methoxyphenyl)-2-propen-1-yl]-3-(methylthio)aniline](/img/structure/B3853103.png)
![N-[(4-methyl-1H-imidazol-5-yl)methyl]-2-(methylthio)aniline](/img/structure/B3853106.png)
![2,3-dihydro-1H-inden-5-yl[(4-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B3853119.png)

![ethyl 1-[2-(4-methoxyphenyl)-1-methylethyl]-3-piperidinecarboxylate](/img/structure/B3853140.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-(3,4-dimethoxyphenyl)-2-propanamine](/img/structure/B3853148.png)
